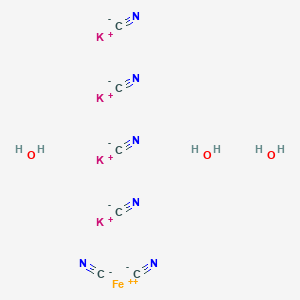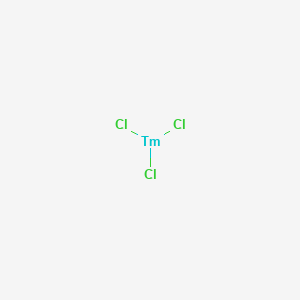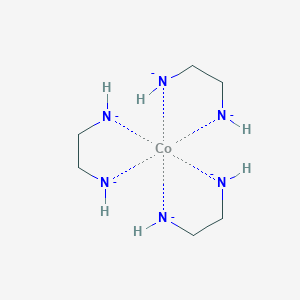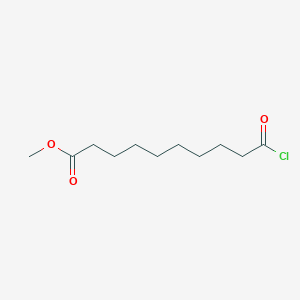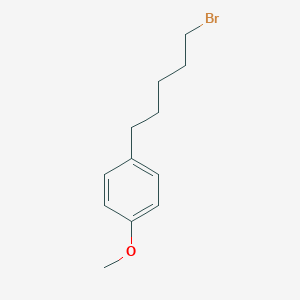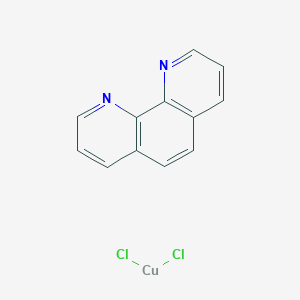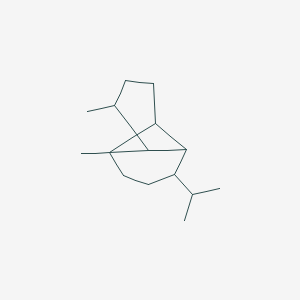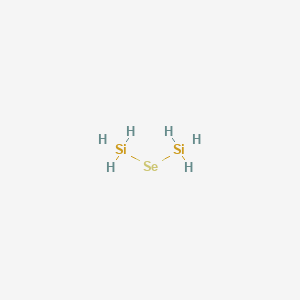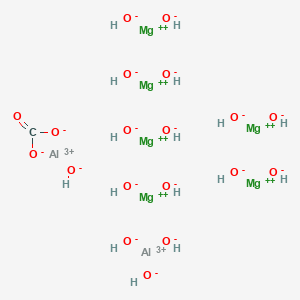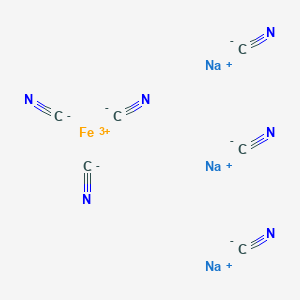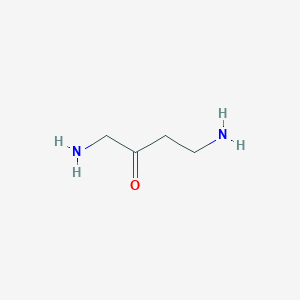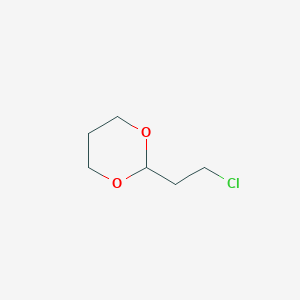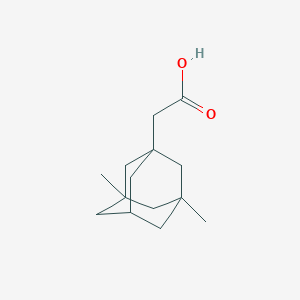
2-(3,5-Dimethyladamantan-1-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related adamantane derivatives includes various strategies, notably the use of catalytic amounts of different complex compounds for the photoinduced oxidation of adamantane derivatives, leading to various oxidation products including alcohols and ketones. Additionally, methods such as alkylation and cyclization play a crucial role in synthesizing adamantane-containing compounds with significant yields, demonstrating the versatility and efficiency of these synthetic routes in producing adamantane derivatives with desired structural features (Nekhayev, Zaikin, & Bagrii, 1995); (Kong Li-chun, 2006).
Molecular Structure Analysis
Studies on molecular structure, particularly through spectroscopic characterization and computational methods, provide insights into the geometric parameters, vibrational frequencies, and molecular interactions of adamantane derivatives. These investigations reveal the impact of intermolecular interactions on molecular structures and allow for detailed comparisons between experimental and theoretical data, offering comprehensive understanding of their structural properties (Sudhir M. Hiremath et al., 2019).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, including oxidation and structural rearrangements, influenced by catalysts, additives, and reaction conditions. These reactions lead to a diverse array of products, showcasing the chemical versatility of adamantane-based compounds (Nekhayev, Zaikin, & Bagrii, 1995).
Physical Properties Analysis
Investigations into the physical properties of adamantane derivatives, such as melting points, spectral data (FT-IR, NMR, UV–Vis), and computational analyses (DFT, NBO, NLO), provide valuable information on their stability, interactions, and potential applications. These studies offer a detailed understanding of the physical characteristics and behavior of adamantane derivatives in various conditions (V. Odyntsova, 2017).
Chemical Properties Analysis
The chemical properties of adamantane derivatives, including reactivity, bonding, and interactions, are explored through experimental and computational studies. These analyses reveal the molecules' electronic structures, reactive sites, and interaction potentials, providing insights into their chemical behavior and reactivity patterns (Sudhir M. Hiremath et al., 2019).
Aplicaciones Científicas De Investigación
Organic Chemistry and Pharmaceutical Intermediate
- Field : Organic Chemistry
- Application : “2-(3,5-Dimethyladamantan-1-yl)acetic acid” is commonly used as an organic reagent and pharmaceutical intermediate .
- Results : The outcomes would also depend on the specific synthesis or process. As a reagent or intermediate, this compound would contribute to the synthesis of a variety of other compounds .
Synthesis of 1,3-Disubstituted Ureas
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 1,3-disubstituted ureas, which have a wide range of biological activities .
- Method : A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described. The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields .
- Results : The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .
Alzheimer’s Disease Treatment
- Field : Pharmacology
- Application : Memantine or 3,5-dimethyladamantane-1-ylamine, a derivative of this compound, is an active pharmaceutical ingredient which acts as an uncompetitive NMDA receptor antagonist .
- Method : The compound is used as an active ingredient in medication for the treatment of moderate-to-severe Alzheimer’s disease .
- Results : The compound was approved for the treatment of moderate-to-severe Alzheimer’s disease and is currently marketed as the chloride salt .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXJVUIQUYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398982 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyladamantan-1-yl)acetic acid | |
CAS RN |
14202-14-3 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

